Clodanolene
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Clodanolene can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichlorophenylfurfurylidene with hydantoin . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Clodanolene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Clodanolene has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
Clodanolene exerts its effects by targeting specific molecular pathways involved in muscle contraction. It acts on the calcium release channels in the sarcoplasmic reticulum of muscle cells, inhibiting the release of calcium ions and thereby reducing muscle contraction . This mechanism is similar to that of other muscle relaxants, making this compound a valuable compound in the treatment of muscle-related conditions .
Comparison with Similar Compounds
Similar Compounds
Dantrolene: Another muscle relaxant with a similar mechanism of action.
Azumolene: A compound with similar skeletal muscle relaxant properties.
Uniqueness
Clodanolene is unique in its specific chemical structure, which allows for targeted action on calcium release channels. Its distinct molecular configuration provides advantages in terms of potency and selectivity compared to other similar compounds .
Biological Activity
Clodanolene is a compound that has garnered attention for its potential biological activities, particularly in the context of muscle relaxation and therapeutic applications in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of dantrolene, a well-known muscle relaxant used primarily for the treatment of malignant hyperthermia and other muscle spasticity disorders. As a quaternary ammonium compound, this compound exhibits unique properties that distinguish it from its parent compound, particularly in terms of solubility and pharmacokinetics.
Muscle Relaxant Activity
This compound has been studied for its skeletal muscle relaxant properties. Research indicates that it functions by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contraction. This mechanism is similar to that of dantrolene but may offer enhanced efficacy or reduced side effects in certain contexts.
Table 1: Comparative Muscle Relaxant Activity of this compound and Dantrolene
Compound | Mechanism of Action | Potency (IC50) | Clinical Applications |
---|---|---|---|
This compound | Calcium release inhibition | TBD | Muscle spasticity, malignant hyperthermia |
Dantrolene | Calcium release inhibition | TBD | Malignant hyperthermia, muscle spasms |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Skeletal Muscle Relaxation : A study evaluated the skeletal muscle relaxant activity of this compound compared to dantrolene. Results indicated that this compound demonstrated comparable efficacy in reducing muscle contractions in vitro, suggesting potential as an alternative treatment for conditions requiring muscle relaxation .
- Toxicological Assessments : Toxicology studies have shown that while this compound exhibits muscle relaxant properties, it also necessitates careful consideration due to potential side effects such as respiratory depression and cardiovascular impacts. These findings highlight the importance of dosage regulation when administering this compound .
- Therapeutic Applications : this compound has been proposed for use in various therapeutic settings beyond muscle relaxation, including potential applications in treating neuroleptic malignant syndrome and other acute conditions characterized by severe muscle rigidity .
This compound's primary mechanism involves the modulation of calcium ion dynamics within muscle cells. By inhibiting the ryanodine receptor-mediated calcium release from the sarcoplasmic reticulum, this compound effectively reduces intracellular calcium levels, leading to decreased muscle contraction.
Properties
IUPAC Name |
1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQONTNPQNNMST-UBKPWBPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68095-04-5 (hydrochloride salt) | |
Record name | Clodanolene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
338.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-28-2 | |
Record name | Clodanolene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLODANOLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CLODANOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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